molecular formula C21H16N4O B2991358 2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 836631-74-4

2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2991358
CAS RN: 836631-74-4
M. Wt: 340.386
InChI Key: ZHXAYKXTMXGZEU-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of imidazoquinoxalines, which are known for their diverse biological activities such as anticancer, antiviral, antibacterial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by targeting multiple signaling pathways that are involved in cell proliferation, survival, and apoptosis. It has been found to inhibit the activity of several enzymes such as topoisomerase IIα, protein kinase C, and cyclin-dependent kinase 4, which are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the expression of several oncogenes such as c-Myc and Bcl-2, which are involved in cancer cell survival. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which are critical for cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline is its potent anticancer activity against a variety of cancer cell lines. It also has a relatively low toxicity profile, which makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of this compound is its poor water solubility, which makes it difficult to administer in vivo. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline. One of the most promising directions is the development of new derivatives with improved water solubility and bioavailability. Additionally, more studies are needed to understand its mechanism of action and potential side effects. Furthermore, the potential applications of this compound in other areas such as antiviral and antibacterial therapies should be explored. Finally, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its potential side effects.

Synthesis Methods

The synthesis of 2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline involves the condensation of 2-nitrobenzyl bromide with furfural in the presence of potassium carbonate and copper powder to give 2-(furan-2-yl)-1-(2-nitrophenyl)ethanone. The reduction of the nitro group using palladium on carbon and hydrogen gas gives 2-(furan-2-yl)-1-(2-aminophenyl)ethanone, which is then condensed with 4-methylbenzylamine in the presence of acetic acid and sodium triacetoxyborohydride to give the desired product.

Scientific Research Applications

2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which leads to their death.

properties

IUPAC Name

2-(furan-2-yl)-3-[(4-methylphenyl)methyl]imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c1-14-8-10-15(11-9-14)13-25-20(18-7-4-12-26-18)24-19-21(25)23-17-6-3-2-5-16(17)22-19/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXAYKXTMXGZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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